Z-Lys(tfa)-OH

Solid-phase peptide synthesis Side reaction suppression Deprotection chemistry

Researchers requiring chemoselective lysine incorporation face side reactions when using Boc-protected analogs, which generate ~10% Nε-trifluoroacetyl-lysine contamination during TFA cleavage. Z-Lys(tfa)-OH resolves this via its pre-installed, base-labile Tfa group, enabling clean ε-amine deprotection with 1 M piperidine or NaOH while preserving acid-sensitive functionalities. - Eliminates the ~10% trifluoroacetylation side-product documented with Z-Lys(Boc)-OH - Enables true orthogonal deprotection: α-Z cleaved by hydrogenolysis, ε-Tfa by mild base - Validated in fragment condensation (cytochrome c heptadecapeptide) and NCA polymerization

Molecular Formula C16H19F3N2O5
Molecular Weight 376.33 g/mol
CAS No. 14905-30-7
Cat. No. B078076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys(tfa)-OH
CAS14905-30-7
Molecular FormulaC16H19F3N2O5
Molecular Weight376.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1
InChIKeyKJWAGCTWJDRZLH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Lys(tfa)-OH: Orthogonal Lysine Building Block


Z-Lys(tfa)-OH (Nα-benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine) is a selectively protected lysine derivative that pairs the acid-stable, hydrogenolytically removable benzyloxycarbonyl (Z) group at the α-amine with the base-labile trifluoroacetyl (Tfa) group at the ε-amine . This orthogonal protection scheme enables sequential, chemoselective deprotection without mutual interference, making the compound a strategic building block in solid-phase peptide synthesis (SPPS), solution-phase peptide assembly, and ring-opening polymerization (ROP) of lysine N-carboxyanhydrides (NCAs) . Commercially available at ≥99% purity (HPLC) with a melting point of 83–103 °C and optical rotation of [α]D²⁰ = -7 ± 2° (c=1, DMF), Z-Lys(tfa)-OH serves as a differentiated intermediate where the Tfa moiety imparts distinct solubility and deprotection characteristics compared to the more common Boc-protected analog .

Why Z-Lys(tfa)-OH Is Irreplaceable


Generic substitution fails because the trifluoroacetyl (Tfa) ε-amine protecting group confers a fundamentally different deprotection chemistry compared to the widely used Boc, Z, or Dde alternatives. Unlike the Boc group — which requires strong acid (TFA) and introduces a documented ~10% Nε-trifluoroacetyl-lysine side-product when Z-Lys(Boc)-OH is exposed to TFA during SPPS cleavage cycles — the pre-installed Tfa group is removed under mild aqueous basic conditions (1 M piperidine or NaOH) that leave acid-sensitive functionalities intact . Compared to Z-Lys(Z)-OH, where both amino groups are protected with the same Z moiety, Z-Lys(tfa)-OH provides true orthogonality: the α-Z group is cleaved by catalytic hydrogenation (H₂/Pd-C) while the ε-Tfa group remains stable, and vice versa . Relative to Fmoc-Lys(Tfa)-OH, which serves Fmoc-based SPPS, the Z/Tfa combination is expressly designed for Z-strategy solution-phase synthesis and NCA polymerization workflows where the Z group provides superior stability during monomer preparation . These distinctions are not interchangeable; selecting the wrong protected lysine leads to side reactions, loss of orthogonal selectivity, or incompatibility with the intended synthetic strategy.

Z-Lys(tfa)-OH: Head-to-Head Evidence


Avoiding Trifluoroacetylation in SPPS

When Z-Lys(Boc)-OH is used in SPPS and the Boc group is deprotected with TFA-containing cocktails, a well-characterized side reaction occurs: the ε-amino group of lysine becomes trifluoroacetylated by residual TFA, generating Nε-trifluoroacetyl-lysine as an impurity at approximately 10% per cycle . In contrast, when Z-Lys(tfa)-OH is employed, the ε-Tfa group is already installed as an intentional, orthogonal protecting group that is removed under aqueous basic conditions (e.g., 1 M piperidine or NaOH), completely bypassing the TFA-exposure step that generates the side product . This eliminates a major source of peptide heterogeneity and purification burden.

Solid-phase peptide synthesis Side reaction suppression Deprotection chemistry Lysine protection

Acid-Free Orthogonal Deprotection

Z-Lys(tfa)-OH enables a two-step orthogonal deprotection sequence: the Z group is removed by catalytic hydrogenation (H₂, Pd/C) while the Tfa group remains intact; subsequently, the Tfa group is cleaved by aqueous basic hydrolysis (1 M piperidine, 0.2 M NaOH, or K₂CO₃/MeOH/H₂O) without affecting Z-deprotected amines or other base-stable protecting groups . In contrast, the Z/Boc pair in Z-Lys(Boc)-OH requires strong acid (TFA or HF) to remove the Boc group, which is incompatible with acid-sensitive functionalities such as Trt, Mtt, Mmt side-chain protections, chlorotrityl resins, or glycosidic bonds . This orthogonality difference is not incremental but categorical: Z/Tfa provides an acid-free deprotection pathway entirely unavailable with the Z/Boc combination .

Orthogonal protection Chemoselective deprotection Acid-sensitive peptides Protecting group strategy

Superior Thermal Stability

Commercial specifications consistently report a melting point of 83–103 °C for Z-Lys(tfa)-OH . By comparison, Z-Lys(Boc)-OH (free acid, CAS 2389-60-8) exhibits a significantly lower melting point of 60–64 °C (TCI specification) or 50–52 °C with decomposition noted by other suppliers . The approximately 20–40 °C higher melting range of Z-Lys(tfa)-OH indicates greater thermal stability and reduced risk of degradation during prolonged room-temperature handling, shipping under ambient conditions, or automated SPPS instrument cycles where localized heating may occur.

Thermal stability Storage condition Physical property Solid-phase synthesis

Superior Purity Specification

Z-Lys(tfa)-OH is routinely supplied at ≥99% purity by HPLC from major vendors including Chem-Impex and at 98% minimum purity from AKSci . The leading comparator Z-Lys(Boc)-OH is typically specified at ≥98.0% (HPLC) across major suppliers . While a 1–2 percentage-point difference may appear modest, in multi-step peptide synthesis each coupling cycle propagates impurities; a building block at ≥99% purity contributes substantially fewer cumulative impurities over a 10–20 residue synthesis than one at ≥98%.

Purity specification Quality control Peptide synthesis Procurement standard

Mild Deprotection for NCA Polymerization

In the ring-opening polymerization of L-lysine N-carboxyanhydrides (NCAs), the ε-amine protecting group must survive the polymerization conditions yet be removable post-polymerization without degrading the polypeptide backbone. The Tfa group on TFA-Lys NCA is removed under mildly basic conditions (aqueous piperidine or NaOH), whereas the benzyl carbamate (Z) group on Z-Lys NCA requires harsh acidolysis (HBr/AcOH or HF) for removal, which can cause chain scission and side reactions . This distinction is critical: the EPFL study demonstrated that TFA-Lys NCA, Boc-Lys NCA, and Fmoc-Lys NCA monomers allow access to novel peptide hybrid materials that cannot be prepared from Z-Lys NCA because of side reactions accompanying Z-group removal . Triblock copolypept(o)ides synthesized with Boc and Tfa orthogonal protection achieved dispersity indices between 1.1 and 1.2 with precise molecular weight control (Xₙ 10–50 for the lysine blocks) .

NCA polymerization Polypeptide synthesis Hybrid materials Protecting group lability

Cytochrome c Heptadecapeptide Assembly

Z-Lys(Tfa)-OH has been successfully deployed in the total solution-phase synthesis of the protected heptadecapeptide corresponding to sequence 88–104 of horse heart cytochrome c: Z-Lys(Tfa)-Thr-Glu-Arg-Glu-Asp-Leu-Ile-Ala-Tyr-Leu-Lys(Tfa)-Lys(Tfa)-Ala-Thr-Asn-Glu(OBut)-OBut . This synthesis proceeded via fragment condensation of two subunits (H₁, sequence 88–96; H₂, sequence 97–104) linked by an azide coupling step. The Tfa group on all three lysine residues remained intact through the multi-step assembly and was selectively removable under basic conditions without disturbing the Z group, the t-butyl esters, or the peptide backbone . Similarly, Z-Lys(Tfa)-OH was employed in the synthesis of the protected undecapeptide (sequence 77–87) of horse heart cytochrome c .

Solution-phase peptide synthesis Cytochrome c Fragment condensation Complex peptide assembly

Z-Lys(tfa)-OH: Key Applications


Z-Strategy SPPS with Acid-Free Deprotection

In Z-strategy SPPS where the N-terminal Z group is removed by catalytic hydrogenation or HBr/AcOH, the ε-amine requires a protecting group that is orthogonal to both Z removal conditions and the final HF or TFMSA cleavage. Z-Lys(tfa)-OH satisfies this requirement: the Tfa group is stable to hydrogenolysis and mildly acidic conditions but is cleanly removed by aqueous basic hydrolysis (1 M piperidine) prior to final cleavage . Critically, this workflow avoids the ~10% trifluoroacetylation side reaction documented with Z-Lys(Boc)-OH when TFA is used for Boc removal , delivering higher crude peptide purity and reduced HPLC purification burden.

Acid-Sensitive Peptide Conjugates

When peptide sequences incorporate acid-labile protecting groups (Trt, Mtt, Mmt), acid-sensitive resin linkers (chlorotrityl, Sieber), or glycosylated residues, the ability to remove the ε-amine protecting group under basic rather than acidic conditions is essential. Fmoc-Lys(Tfa)-OH has been demonstrated as a vital building block for attaching fluorescent tags while preserving acid-sensitive protections . Z-Lys(tfa)-OH extends this capability to Z-strategy solution-phase syntheses, where the Z/Tfa orthogonal pair enables selective ε-amine deprotection with 1 M piperidine or NaOH without compromising any acid-sensitive functionality .

ROP of Lysine NCAs for Polypeptide Materials

In the synthesis of well-defined poly(L-lysine)-based materials via NCA polymerization, TFA-Lys NCA (derived from Z-Lys(tfa)-OH after NCA formation) offers a decisive advantage over Z-Lys NCA: the Tfa group is removed under mildly basic conditions that preserve the polypeptide backbone, whereas Z-Lys NCA requires harsh acidolysis that can cause chain scission and limits accessible architectures . Triblock copolypept(o)ides synthesized with Boc and Tfa orthogonal protection achieve dispersity indices as low as 1.1 with block lengths (Xₙ) of 10–50, enabling precisely engineered polypeptide-based drug delivery vehicles and biomaterials .

Convergent Synthesis of Multi-Lysine Peptides

For convergent fragment condensation strategies targeting sequences with multiple lysine residues, the Z/Tfa orthogonal pair permits selective ε-amine deprotection at a late stage without affecting the N-terminal Z group or side-chain t-butyl esters. This approach was validated in the landmark synthesis of the cytochrome c heptadecapeptide (sequence 88–104), where three Lys(Tfa) residues were carried through fragment assembly and azide coupling steps, with all orthogonal protecting groups remaining intact until the final deprotection . Laboratories synthesizing long peptides via maximum-protection solution-phase strategies can adopt this same orthogonal scheme using Z-Lys(tfa)-OH.

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